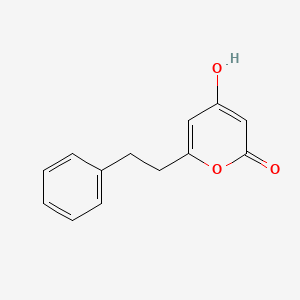

4-Hydroxy-6-phenethyl-2H-pyran-2-one

Description

4-Hydroxy-6-phenethyl-2H-pyran-2-one is a pyranone derivative characterized by a hydroxy group at position 4 and a phenethyl substituent at position 5.

Properties

IUPAC Name |

4-hydroxy-6-(2-phenylethyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-11-8-12(16-13(15)9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLHYVOJDHICAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715693 | |

| Record name | 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33253-32-6 | |

| Record name | 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Starting Materials

- 4-Hydroxy-6-methyl-2-pyrone (triacetic acid lactone) or its analogues serve as common pyranone precursors.

- Aryl-substituted malononitriles or aryl-substituted cyanoacetates act as Michael acceptors or Knoevenagel condensation partners.

- Phenethyl groups are introduced through phenethyl-containing reactants or via benzyl/phenethyl halides in substitution reactions.

Specific Preparation Method: Michael Addition and Intramolecular Cyclization

A well-documented method involves a one-pot reaction combining Michael addition and intramolecular cyclization, as described in a 2000 study published in Molecules:

Reaction Scheme Overview

- Reactants: 4-hydroxy-6-methyl-2(1H)-pyrone (or analogues) and arylmethylene malononitriles or arylmethylene methyl cyanoacetates.

- Conditions: Reflux in methanol with catalytic piperidine.

- Process:

- Michael addition of the pyrone C-3 carbon to the β-position of the arylmethylene compound.

- Followed by nucleophilic intramolecular addition of the 4-hydroxy group to the cyano group, forming a fused bicyclic pyran derivative.

- Outcome: Formation of stable 5,6-fused bicyclic 2-amino-4H-pyran derivatives, which can be structurally related to this compound analogues.

Example: Preparation of 4-Hydroxy-6-phenethyl Derivative

- Using a phenethyl-substituted arylmethylene cyanoacetate as the Michael acceptor leads to the incorporation of the phenethyl group at the 6-position of the pyran ring.

- The reaction typically proceeds under reflux in methanol for 1-6 hours.

- The product crystallizes upon cooling and can be isolated by filtration.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Solvent | Methanol |

| Catalyst | Piperidine (1-2 drops) |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 1-6 hours |

| Molar Ratio | 1:1 (pyrone derivative : arylmethylene compound) |

| Product Isolation | Crystallization on cooling, filtration |

| Yield Range | 56% to 95% |

Analytical Characterization

- IR Spectroscopy: Characteristic bands for amino groups (3357-3500 and 3133-3330 cm⁻¹), cyano groups (2181-2217 cm⁻¹), and ester carbonyls (1657-1696 cm⁻¹).

- 1H-NMR: Sharp singlets for amino protons (δ 6.92-7.83 ppm), aromatic protons, and methylene groups of phenethyl substituents.

- Mass Spectrometry: Confirms molecular masses consistent with the expected pyranone derivatives.

- Stability: The bicyclic pyran derivatives exhibit notable stability under various hydrolytic conditions.

Alternative Synthetic Routes

Knoevenagel Condensation Followed by Cyclization

- The phenethyl substituent can be introduced via Knoevenagel condensation of 4-hydroxy-6-methyl-2-pyrone with phenethyl-substituted aldehydes or nitriles.

- Subsequent cyclization under basic or acidic conditions yields the desired pyranone derivatives.

Functional Group Transformations

- Starting from simpler pyranone derivatives, phenethyl groups can be introduced by alkylation using phenethyl halides under nucleophilic substitution conditions.

- This method requires careful control to avoid side reactions and to maintain the integrity of the pyranone ring.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Michael Addition + Cyclization | 4-hydroxy-6-methyl-2-pyrone + arylmethylene malononitriles/cyanoacetates | Reflux in methanol, piperidine catalyst | One-pot, good yields (56-95%), stable products | Requires specific arylmethylene partners |

| Knoevenagel Condensation | 4-hydroxy-6-methyl-2-pyrone + phenethyl aldehydes/nitriles | Basic or acidic conditions for cyclization | Versatile, allows phenethyl introduction | Multi-step, possible side reactions |

| Alkylation | Pyranone derivatives + phenethyl halides | Nucleophilic substitution conditions | Direct phenethyl introduction | Risk of ring opening or side reactions |

Research Findings and Notes

- The bicyclic pyran derivatives formed by these methods are notably stable, with resistance to hydrolysis under acidic or basic conditions.

- Spectroscopic data (IR, NMR, MS) provide unambiguous confirmation of structure and substitution pattern.

- Reaction times and yields depend on the nature of the substituents on the arylmethylene reactants and reaction conditions.

- The methods have been extended to synthesize various analogues with different substituents, indicating the robustness of the synthetic strategy.

Chemical Reactions Analysis

4-Hydroxy-6-phenethyl-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-6-phenethyl-2H-pyran-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-phenethyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Hydroxy-6-phenethyl-2H-pyran-2-one and Related Compounds

*Calculated based on molecular formula.

Substituent Effects on Properties

- Stability: QSPR data in indicates that substituent position and electronic effects influence stability. For instance, 5-Hydroxy-2-methyl-4H-pyran-4-one has a stability value of 6.32, while electron-withdrawing groups (e.g., iodomethyl) reduce stability (5.97 for 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one) . The phenethyl group’s electron-donating nature may stabilize the pyranone ring, though experimental confirmation is needed.

- Synthesis: Methyl-substituted pyranones are synthesized via acid-catalyzed cyclization (e.g., dehydroacetic acid with H₂SO₄ ), while phenethyl derivatives may require alkylation steps using phenethyl halides or Grignard reagents.

Biological Activity

4-Hydroxy-6-phenethyl-2H-pyran-2-one is a compound of increasing interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H14O3 and a molecular weight of approximately 232.23 g/mol. The compound features a six-membered heterocyclic ring with five carbon atoms and one oxygen atom, along with a hydroxyl group and a phenethyl side chain, which contribute to its unique chemical properties.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It is capable of scavenging free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

The compound has demonstrated potential antimicrobial effects against various pathogens. Studies suggest that it may disrupt bacterial cell walls or inhibit essential enzymes required for bacterial survival. This activity positions it as a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Preliminary studies have shown that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation: It may interact with receptors that mediate physiological responses, influencing various signaling pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyphenethyl alcohol | Hydroxyphenyl group without pyran ring | Lacks the pyran structure |

| Coumarin derivatives | Similar pyran structures but different substituents | Varied functional groups affecting properties |

| Quinones | Oxidized derivatives sharing some structural similarities | Different oxidation state alters reactivity |

| 4-Methoxy-6-phenethyl-2H-pyran-2-one | Contains methoxy group instead of hydroxyl | Alters solubility and reactivity |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Methyl group instead of phenethyl | Potentially different biological activities |

The unique combination of functional groups and ring structure in this compound contributes to its distinct chemical and biological properties not found in other similar compounds.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antioxidant Activity Study : A study demonstrated that the compound effectively reduced lipid peroxidation in vitro, suggesting its potential as an antioxidant agent in therapeutic applications.

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential for developing new antimicrobial drugs.

- Inflammation Model : Animal models showed that treatment with this compound reduced markers of inflammation significantly compared to control groups, supporting its role in anti-inflammatory therapies.

Q & A

Basic: What are the established synthetic routes for 4-Hydroxy-6-phenethyl-2H-pyran-2-one, and what are the key considerations in optimizing reaction conditions?

The synthesis of 4-hydroxy-6-alkyl/aryl-pyran-2-one derivatives often employs the modified Biginelli reaction , which involves condensing aldehydes, urea, and β-keto esters under acidic conditions. For introducing phenethyl groups, substituted benzaldehydes or phenethyl-derived precursors can be used . Key considerations include:

- Catalyst selection : Acidic catalysts (e.g., HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Temperature control : Reactions are typically conducted under reflux (80–120°C) to balance yield and side-product formation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical due to polar byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies substituent positions (e.g., phenethyl protons at δ 2.8–3.2 ppm as triplets, aromatic protons at δ 7.2–7.4 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O at ~160–170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C₁₃H₁₄O₃: [M+H]⁺ = 219.1022) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 4-hydroxy-6-alkyl/aryl-pyran-2-one derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Substituent effects : Longer alkyl chains (e.g., hexyl) reduce solubility, limiting bioavailability compared to methyl/phenethyl groups .

- Assay conditions : Variations in microbial strains, incubation times, or solvent systems (DMSO vs. aqueous buffers) can alter activity .

- Purity thresholds : Impurities >5% (e.g., unreacted aldehydes) may interfere with bioassays. Validate purity via HPLC before testing .

Advanced: What computational methods are employed to predict the stability and reactivity of this compound?

- Quantitative Structure-Property Relationship (QSPR) : Predicts stability using descriptors like logP and polar surface area (e.g., pyranones with logP <2.5 show higher aqueous stability) .

- Density Functional Theory (DFT) : Calculates electronic effects of substituents (e.g., phenethyl groups increase electron density at C-4, enhancing nucleophilic reactivity) .

- Molecular Dynamics (MD) : Simulates intermolecular interactions in biological environments (e.g., binding to enzyme active sites) .

Advanced: What strategies are recommended for functionalizing the pyranone ring to enhance bioactivity while maintaining stability?

- Alkylation/Acylation : Introduce electron-withdrawing groups (e.g., nitro, acetyl) at C-3/C-5 to improve antimicrobial potency without destabilizing the ring .

- Hybridization : Conjugate with pharmacophores (e.g., chalcone or purine moieties) via Suzuki coupling to target multiple pathways .

- Protecting Groups : Temporarily block the hydroxyl group (e.g., using trimethylsilyl chloride) during synthesis to prevent undesired side reactions .

Basic: What are the common challenges in purifying this compound, and how can they be addressed?

- Low solubility : Use polar solvents (e.g., methanol/water mixtures) for recrystallization .

- Byproduct removal : Optimize column chromatography with silica gel and ethyl acetate/hexane (3:7 ratio) to separate unreacted phenethyl precursors .

- Degradation : Store compounds under inert atmospheres (N₂) at –20°C to prevent oxidation of the hydroxyl group .

Advanced: How does the phenethyl substituent influence the electronic structure and intermolecular interactions of this compound compared to other alkyl groups?

- Steric effects : The bulky phenethyl group induces conformational strain, reducing π-π stacking but enhancing hydrophobic interactions in protein binding .

- Electronic effects : The electron-rich aromatic ring increases resonance stabilization of the enol tautomer, affecting acidity (pKa ~8.5 vs. methyl derivative’s pKa ~9.2) .

- Crystallographic data : X-ray studies show phenethyl derivatives form stronger hydrogen-bonded dimers compared to methyl analogs, impacting crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.